P005091 (CAS 882257-11-6) is a potent, selective small-molecule inhibitor of ubiquitin-specific protease 7 (USP7), a critical deubiquitinating enzyme (DUB) responsible for regulating the HDM2/p53 signaling axis . Structurally characterized as a trisubstituted thiophene, P005091 accelerates the degradation of HDM2, leading to the stabilization and upregulation of the tumor suppressor p53 . From a procurement and assay-design perspective, P005091 is highly valued for its excellent formulation profile (solubility up to 100 mM in DMSO) and its unique ability to maintain robust efficacy in cell lines that have acquired resistance to conventional proteasome inhibitors, making it an indispensable tool compound for advanced oncology and ubiquitin-proteasome system (UPS) research [1].
Substituting P005091 with broad-spectrum DUB inhibitors or downstream proteasome inhibitors fundamentally alters the experimental mechanism of action and compromises assay specificity. While pan-DUB inhibitors like PR-619 block a wide array of ubiquitin-specific proteases (including USP2, USP4, USP5, and USP8), leading to generalized cellular toxicity and confounding off-target effects, P005091 exhibits strict selectivity for USP7 and the closely related USP47 . Furthermore, replacing P005091 with 20S proteasome inhibitors such as bortezomib fails in models of acquired chemoresistance; P005091 specifically targets the upstream deubiquitination process without blocking the core proteasome machinery, ensuring distinct, non-overlapping phenotypic outcomes that standard baseline inhibitors cannot replicate [1].
P005091 demonstrates exceptional selectivity for USP7 (EC50 = 4.2 µM) and shows no significant inhibition against other DUBs such as USP2 or USP8 (EC50 > 100 µM) . In contrast, the pan-DUB inhibitor PR-619 inhibits a broad spectrum of targets including USP2, USP4, USP5, USP7, and USP8 with EC50 values ranging from 3.93 to 8.61 µM .
| Evidence Dimension | DUB Selectivity (EC50) |
| Target Compound Data | USP7 EC50 = 4.2 µM; USP2/8 EC50 > 100 µM |
| Comparator Or Baseline | PR-619 (USP2/4/5/7/8 EC50 = 3.9-8.6 µM) |
| Quantified Difference | >23-fold selectivity margin for P005091 vs. complete lack of selectivity for PR-619 |
| Conditions | Cell-free recombinant enzyme deubiquitinase assays |
High selectivity prevents confounding off-target effects in complex cellular assays, ensuring observed phenotypes are strictly USP7-dependent.
When compared to other USP7-targeted compounds like P22077, P005091 exhibits superior inhibitory potency . P005091 achieves an EC50 of 4.2 µM against USP7, whereas P22077 requires higher concentrations to achieve similar inhibition (IC50 = 8.6 µM) [1].
| Evidence Dimension | USP7 Inhibition (EC50/IC50) |
| Target Compound Data | 4.2 µM |
| Comparator Or Baseline | P22077 (8.6 µM) |
| Quantified Difference | ~2-fold higher potency for P005091 |
| Conditions | Recombinant USP7 enzyme activity assays |
Higher potency allows for lower working concentrations, minimizing solvent toxicity and reducing the risk of non-specific binding in sensitive cell cultures.
P005091 retains robust cytotoxic activity in multiple myeloma (MM) cell lines that have developed resistance to standard therapies [1]. While bortezomib fails to induce apoptosis in resistant lines, P005091 induces a dose-dependent decrease in viability (IC50 range 6-14 µM) by targeting upstream HDM2 polyubiquitylation rather than the 20S proteasome [1].
| Evidence Dimension | Cell viability (IC50) in resistant MM lines |
| Target Compound Data | IC50 = 6-14 µM |
| Comparator Or Baseline | Bortezomib (Loss of efficacy / Resistance) |
| Quantified Difference | Complete restoration of apoptotic induction in bortezomib-resistant models |
| Conditions | Viability assays in dexamethasone-, doxorubicin-, and bortezomib-resistant MM cell lines |
Essential for researchers and drug developers needing a reliable tool compound to study relapsed or refractory hematological malignancies.
P005091 possesses excellent solubility characteristics, dissolving in anhydrous DMSO at concentrations up to 100 mM (~35 mg/mL) . This high solubility baseline allows for the preparation of highly concentrated stock solutions (e.g., 400-fold the desired final test concentration), which is significantly superior to many hydrophobic small molecules that precipitate at concentrations above 10 mM .
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 100 mM (~35 mg/mL) |
| Comparator Or Baseline | Standard hydrophobic small molecules (< 10 mM) |
| Quantified Difference | >10-fold higher maximum solubility |
| Conditions | Anhydrous DMSO at room temperature |
Ensures reproducible dosing and prevents compound precipitation when scaling from in vitro assays to in vivo intravenous formulations.
Due to its strict selectivity for USP7 over other DUBs and its ability to downregulate HDM2 while upregulating p53, P005091 is the optimal choice for isolating the USP7-HDM2-p53 signaling axis in cancer models without the confounding toxicity of pan-DUB inhibitors .
P005091 is highly effective in multiple myeloma and other cancer cell lines that have developed resistance to 20S proteasome inhibitors like bortezomib. It is the preferred compound for studying alternative upstream interventions in the ubiquitin-proteasome system (UPS) [1].
The excellent DMSO solubility of P005091 (up to 100 mM) facilitates the preparation of stable, high-concentration formulations suitable for intravenous dosing (e.g., 10 mg/kg) in murine models, ensuring consistent bioavailability and reproducible tumor growth inhibition without solvent-induced precipitation .
Acute Toxic